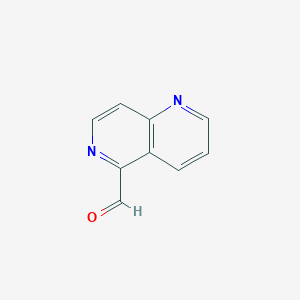

1,6-Naphthyridine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-7-2-1-4-10-8(7)3-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKFCHXBNMYKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,6 Naphthyridine 5 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to 1,6-Naphthyridine-5-carbaldehyde

Direct synthesis of this compound is not extensively documented in the literature. However, established formylation methods for heterocyclic compounds could potentially be applied. The Vilsmeier-Haack reaction, for instance, is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comcambridge.orgorganic-chemistry.orgiaamonline.orgijpcbs.com This reaction typically employs a phosphoryl chloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent. Another potential route is the Reimer-Tiemann reaction, which is traditionally used for the ortho-formylation of phenols but has been extended to other heterocyclic systems. mychemblog.comresearchgate.netwikipedia.orglscollege.ac.inbyjus.com This reaction involves the use of chloroform in a basic solution to generate a dichlorocarbene intermediate.

Furthermore, the synthesis of a 1,6-naphthyridin-2(1H)-one derivative bearing an aldehyde group has been reported, indicating the feasibility of introducing a formyl group onto the 1,6-naphthyridine (B1220473) core. mdpi.comnih.gov This suggests that functional group manipulation, such as the oxidation of a methyl group at the C5 position or the reduction of a carboxylic acid or its derivative, could also serve as a viable synthetic pathway.

Multi-Component Reaction Approaches for 1,6-Naphthyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like 1,6-naphthyridine derivatives from simple starting materials in a single step.

Povarov Reaction Strategies

While the Povarov reaction, a [4+2] cycloaddition, is a well-established method for the synthesis of tetrahydroquinolines, its application to the direct synthesis of 1,6-naphthyridines is not as common. However, it has been successfully employed in the synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.com This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene. The principles of this reaction could potentially be adapted for the synthesis of 1,6-naphthyridine systems by using appropriate pyridine-based starting materials. A study on the mechanochemical aza-vinylogous Povarov reaction has demonstrated its utility in synthesizing highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov

One-Pot Cascade Reaction Sequences

One-pot cascade, or domino, reactions have emerged as a powerful tool for the synthesis of 1,6-naphthyridine derivatives. These reactions involve a series of intramolecular and intermolecular transformations that occur sequentially in a single reaction vessel, avoiding the need for isolation of intermediates.

A notable example is the domino synthesis of functionalized 1,6-naphthyridines by reacting ketones with malononitrile and pyrrolidine. rsc.org This one-pot multicomponent method has been shown to produce bioactive 1,6-naphthyridines. Another approach involves the iodine-catalyzed domino reaction of 2-aminobenzamides and mucobromic acid to yield dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine-11-carboxamides. rsc.org Furthermore, a one-pot cascade reaction of aromatic aldehydes and a malononitrile dimer has been utilized to synthesize various 1,6-naphthyridine derivatives. researchgate.net Tandem oxidative reactions have also been developed for the synthesis of 1,6-naphthyridones from pyridinones and 1,3-diarylpropenes. researchgate.net

| Starting Materials | Reaction Type | Product | Reference |

| Ketones, Malononitrile, Pyrrolidine | One-pot multicomponent domino reaction | Functionalized 1,6-naphthyridines | rsc.org |

| 2-Aminobenzamides, Mucobromic acid | Iodine-catalyzed domino reaction | Dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine-11-carboxamides | rsc.org |

| Aromatic aldehydes, Malononitrile dimer | One-pot cascade reaction | 1,6-Naphthyridine derivatives | researchgate.net |

| Pyridinones, 1,3-Diarylpropenes | Tandem oxidative reaction | 1,6-Naphthyridones | researchgate.net |

Friedländer and Skraup Reaction Adaptations for Naphthyridine Systems

The Friedländer annulation and the Skraup synthesis are classical methods for the construction of quinoline (B57606) and related heterocyclic systems, and they have been successfully adapted for the synthesis of 1,6-naphthyridines.

The Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.govtsijournals.comnih.govconnectjournals.commdpi.com This method has been applied to the synthesis of 1,8-naphthyridines and has been revisited with the use of ionic liquids as catalysts in aqueous media. nih.govnih.gov Recent advances have also explored various catalysts and solvent-free conditions to improve the efficiency and environmental friendliness of this reaction. connectjournals.comresearchgate.net

The Skraup synthesis typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. This reaction has been a cornerstone in the synthesis of naphthyridines with a nitrogen atom in the 1-position. mdpi.comacs.orgthieme-connect.de Refinements to the Skraup reaction have enabled the preparation of 1,6-naphthyridine in modest yields, sometimes employing starting materials like 4-aminopyridine-N-oxide. acs.org Modified Skraup reactions have also been used to prepare fused 1,5-naphthyridine (B1222797) systems. mdpi.com

| Reaction | Key Reactants | Product | Key Features |

| Friedländer Reaction | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Substituted 1,6-Naphthyridines | Versatile for introducing various substituents. |

| Skraup Reaction | Aromatic amine, Glycerol, Oxidizing agent, Sulfuric acid | 1,6-Naphthyridine and its derivatives | Classic method for forming the pyridine (B92270) ring. |

Targeted Synthesis of Fused 1,6-Naphthyridine Architectures

The synthesis of fused 1,6-naphthyridine systems is of particular interest due to their unique structural and electronic properties, which make them promising candidates for various applications.

Benzo[h]rsc.orgresearchgate.netnaphthyridine Scaffold Construction

The construction of the benzo[h] rsc.orgresearchgate.netnaphthyridine scaffold has been achieved through several synthetic routes. One approach involves the rearrangement of hexahydro-5H-pyrrolo[2,1-c] rsc.orgresearchgate.netbenzodiazepines. researchgate.net Another method describes the synthesis of novel benzo[h] rsc.orgresearchgate.netnaphthyridines from 4-aminoquinoline and a cyclic β-ketoester. A regioselective synthesis of benzo[h] rsc.orgresearchgate.netnaphthyridine derivatives has been developed via the N-propargylation of aromatic aminobenzaldehydes followed by reaction with propargylamine. researchgate.net Furthermore, a mild and straightforward synthesis of fused polycyclic 1,6-naphthyridin-4-amines, including benzo[h]naphtho[1,2-b]naphthyridin-7-amine, has been reported through an acid-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. nih.gov The synthesis of 2,3-dihydrobenzo[h] rsc.orgresearchgate.netnaphthyridin-4(1H)-ones has also been accomplished through the cyclization of dicarboxylic acids derived from ethyl 4-chloroquinoline-3-carboxylates and β-alanine.

| Precursor(s) | Key Reaction | Fused System | Reference |

| Hexahydro-5H-pyrrolo[2,1-c] rsc.orgresearchgate.netbenzodiazepines | Rearrangement | Benzo[h] rsc.orgresearchgate.netnaphthyridine | researchgate.net |

| 4-Aminoquinoline, Cyclic β-ketoester | Not specified | Benzo[h] rsc.orgresearchgate.netnaphthyridine | |

| Aromatic aminobenzaldehydes, Propargylamine | N-propargylation and cyclization | Benzo[h] rsc.orgresearchgate.netnaphthyridine | researchgate.net |

| 4-(Arylamino)nicotinonitriles | Acid-mediated intramolecular cycloaromatization | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine | nih.gov |

| Ethyl 4-chloroquinoline-3-carboxylates, β-Alanine | Cyclization of dicarboxylic acids | 2,3-Dihydrobenzo[h] rsc.orgresearchgate.netnaphthyridin-4(1H)-one |

Oxazolo[4,5-f]tandfonline.comacs.orgnaphthyridine Ring System Formation

A novel approach to the synthesis of the tricyclic Oxazolo[4,5-f] tandfonline.comacs.orgnaphthyridine ring system has been reported, starting from 7-Azo-2-diethylaminooxazolo-[4,5-b]pyridine. This multi-step synthesis culminates in the formation of oxazolo[4,5-f] tandfonline.comacs.orgnaphthyridine-6-oxo-7-carboxylic acid tandfonline.comtandfonline.com.

The synthetic sequence begins with the reduction of the initial azo compound using lithium aluminum hydride (LAH) in a mixture of tetrahydrofuran (THF) and diethyl ether (Et2O), yielding the corresponding amino compound in 76% yield. This intermediate is then reacted with diethyl ethoxymethylenemalonate at elevated temperatures (130-140 °C) to afford a diester product in 78% yield after purification by silica gel column chromatography. The subsequent step involves a thermal cyclization in refluxing phenyl ether, which produces the tricyclic core in 73% yield. Saponification of the ester group with sodium hydroxide in ethanol leads to the final product, oxazolo[4,5-f] tandfonline.comacs.orgnaphthyridine-6-oxo-7-carboxylic acid, in quantitative yield tandfonline.com. An O-alkyl derivative can also be prepared by treating the tricyclic intermediate with ethereal diazomethane tandfonline.com.

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | LAH, THF-Et2O | 7-Amino-2-diethylaminooxazolo[4,5-b]pyridine | 76 |

| 2 | Diethyl ethoxymethylenemalonate, 130-140 °C | Diethyl 2-(((2-(diethylamino)oxazolo[4,5-b]pyridin-7-yl)amino)methylene)malonate | 78 |

| 3 | Phenyl ether, reflux | Ethyl 2-(diethylamino)-6-oxo-6,9-dihydrooxazolo[4,5-f] tandfonline.comacs.orgnaphthyridine-7-carboxylate | 73 |

| 4 | NaH, DMF, EtI | Ethyl 2-(diethylamino)-9-ethyl-6-oxo-6,9-dihydrooxazolo[4,5-f] tandfonline.comacs.orgnaphthyridine-7-carboxylate | 64 |

| 5 | NaOH, ethanol | 2-(diethylamino)-9-ethyl-6-oxo-6,9-dihydrooxazolo[4,5-f] tandfonline.comacs.orgnaphthyridine-7-carboxylic acid | Quantitative |

Chromeno[4,3,2-de]-1,6-naphthyridine Derivative Synthesis

The synthesis of tetracyclic chromeno[4,3,2-de]-1,6-naphthyridine derivatives has been achieved through several methodologies, including oxidative cyclization and one-pot multicomponent reactions.

One effective method involves the oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. nih.gov This reaction proceeds optimally when refluxed in formic acid for two hours, yielding the desired benzo[b]chromeno[4,3,2-de] tandfonline.comacs.orgnaphthyridines in good yields (61–85%). nih.gov The reaction mechanism is proposed to occur via an intramolecular cyclization followed by oxidation of the cyclic intermediate. The use of a protic polar solvent like formic acid was found to be more favorable than aprotic media nih.gov.

Another approach involves a one-pot reaction of 4-chlorocoumarin-3-carbaldehyde with malononitrile in the presence of piperidine. This reaction unexpectedly yields a crystalline piperidinium salt of a novel tetracyclic chromeno[4,3,2-de]-1,6-naphthyridine-2-carboxylic acid, rather than the anticipated product from a "tert-amino effect" researchgate.net. The structure of this complex product has been confirmed through various spectral methods and X-ray crystallographic analysis researchgate.net.

| Starting Material | Reagents | Product | Yield (%) |

| 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Formic acid, reflux | Benzo[b]chromeno[4,3,2-de] tandfonline.comacs.orgnaphthyridines | 61-85 |

| 4-chlorocoumarin-3-carbaldehyde | Malononitrile, piperidine | Piperidinium 5-amino-4-cyano-1-oxo-1H-chromeno[4,3,2-de] tandfonline.comacs.orgnaphthyridine-2-carboxylate | Not specified |

Transition Metal-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Transition metal-catalyzed reactions, particularly those mediated by palladium, are powerful tools for the construction and functionalization of the 1,6-naphthyridine scaffold.

Palladium catalysis has been instrumental in developing efficient syntheses of highly substituted 1,6-naphthyridines. A notable strategy involves the use of 1,6-naphthyridine-5,7-ditriflates as versatile, bench-stable intermediates. These ditriflates are derived from 1,6-naphthyridine-5,7-diones, which are synthesized through a tandem nitrile hydration/cyclization procedure acs.org.

The highly reactive ditriflate intermediates can undergo one-pot difunctionalization reactions. This allows for regioselective substitution at the C5 and C7 positions. For instance, a nucleophilic aromatic substitution (SNAr) at the C5 position can be followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling, or a cyanation reaction at the C7 position acs.org. This approach provides rapid access to a diverse range of drug-like molecules. Furthermore, the C7 triflate can be selectively reduced using triethylsilane under palladium catalysis to yield 5,8-disubstituted naphthyridines acs.org.

| Reaction Type | Reagents/Catalyst | Product Type |

| SNAr / Kumada Coupling | Amine, then MeMgBr/Pd catalyst | 5-Amino-7-methyl-1,6-naphthyridine |

| SNAr / Suzuki Coupling | Amine, then Arylboronic acid/Pd catalyst | 5-Amino-7-aryl-1,6-naphthyridine |

| SNAr / Cyanation | Amine, then Zn(CN)2/Pd catalyst | 5-Amino-7-cyano-1,6-naphthyridine |

| SNAr / Reduction | Amine, then Et3SiH/Pd catalyst | 5-Amino-1,6-naphthyridine |

Heterocyclization and Annulation Reactions for 1,6-Naphthyridine Formation

The construction of the 1,6-naphthyridine ring system often relies on heterocyclization and annulation reactions, which involve the formation of one of the pyridine rings from an existing pyridine or pyridone precursor. A common synthetic strategy involves building the second pyridine ring onto a preformed, suitably functionalized pyridine ring mdpi.com.

One such approach starts from a 4-chloropyridine derivative, such as ethyl 4,6-dichloro-3-pyridinecarboxylate. This starting material can be reacted with an amine, which introduces the substituent at the N1 position of the final product. Subsequent condensation with a compound like methyl phenylacetate leads to the formation of the 1,6-naphthyridin-2(1H)-one ring system mdpi.com.

Alternatively, a preformed 4-aminopyridine (B3432731) bearing a functional group like an aldehyde, nitrile, or ketone at the C3 position can be used. For example, the condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine and ethanol yields a 1,6-naphthyridin-2(1H)-one mdpi.com. Similarly, the reaction of 4-aminonicotinonitrile with diethyl malonate in the presence of sodium ethoxide affords a 4-amino-substituted 1,6-naphthyridin-2(1H)-one mdpi.com.

Sustainable and Green Chemistry Methodologies in 1,6-Naphthyridine Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of 1,6-naphthyridines. These green chemistry approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. For instance, an efficient and environmentally benign microwave-promoted synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile has been developed, resulting in excellent yields and high purity under eco-friendly conditions . Microwave irradiation has also been employed in the synthesis of fused oxazolo and imidazo tandfonline.comtandfonline.com naphthyridines, offering promising yields in shorter reaction times soeagra.com.

The use of water as a solvent is another cornerstone of green chemistry. A three-component reaction for the synthesis of 1,6-naphthyridine-2,5-diones using aminopyridinones, aromatic aldehydes, and Meldrum's acid has been established under ultrasound irradiation in water with acetic acid as a catalyst. This method provides higher yields compared to classical heating methods researchgate.net. The reaction proceeds through a Knoevenagel condensation, Michael addition, and cyclization sequence researchgate.net. Additionally, solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives has been achieved by grinding ketones, malononitrile, and amines in a mortar at room temperature, affording the products in high yields within minutes researchgate.net.

| Green Chemistry Approach | Key Features | Example Application |

| Microwave Irradiation | Rapid, efficient, clean reactions | Synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile |

| Aqueous Media | Environmentally benign solvent, often with ultrasound | Three-component synthesis of 1,6-naphthyridine-2,5-diones researchgate.net |

| Solvent-Free Conditions | Reduced waste, simplified workup | Grindstone synthesis of 1,2-dihydro tandfonline.comacs.org-naphthyridine derivatives researchgate.net |

Derivatization Strategies and Functionalization of the 1,6 Naphthyridine 5 Carbaldehyde Core

Chemical Transformations of the Aldehyde Functional Group

The aldehyde at the C5 position of the 1,6-naphthyridine (B1220473) ring is a highly versatile functional group, serving as a key precursor for a wide array of derivatives. Standard organic transformations can be readily applied to this group to introduce new functionalities.

Key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents like chromic acid. byjus.com This carboxylic acid is a crucial intermediate for synthesizing amides and esters.

Reduction: The aldehyde can be reduced to a primary alcohol, 5-(hydroxymethyl)-1,6-naphthyridine, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). msu.edu This prevents the reduction of the naphthyridine ring itself. msu.edu

Condensation Reactions: The aldehyde undergoes various condensation reactions. For instance, the Wittig reaction can be used to introduce carbon-carbon double bonds, while Knoevenagel condensation with active methylene (B1212753) compounds yields α,β-unsaturated systems.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) produces the corresponding secondary or tertiary amines.

Imine and Related Compound Formation: The aldehyde reacts with primary amines to form imines (Schiff bases). msu.edulibretexts.org The pH must be carefully controlled, typically around 5, as the reaction is acid-catalyzed and reversible. libretexts.org Reactions with other reagents like hydroxylamine, hydrazine, and semicarbazide (B1199961) yield stable crystalline products such as oximes, hydrazones, and semicarbazones, which are useful for characterization. libretexts.org

Table 1: Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | Chromic Acid | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone |

| Reductive Amination | Amine (R₂NH), STAB | Substituted Amine |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Ring

The electronic nature of the 1,6-naphthyridine ring, characterized by two electron-withdrawing nitrogen atoms, dictates its reactivity. This generally deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, similar to pyridine (B92270). uoanbar.edu.iq Nucleophilic attack is favored at the electron-deficient C2 and C4 positions. uoanbar.edu.iq

Regioselective Halogenation and Subsequent Functionalization

Direct electrophilic halogenation of the 1,6-naphthyridine ring is difficult due to its electron-deficient nature and requires harsh conditions. uoanbar.edu.iq A more effective strategy involves palladium-catalyzed C-H bond halogenation using N-halosuccinimides, which can provide products that are complementary to those from conventional electrophilic aromatic substitution. organic-chemistry.org Another approach is enzymatic halogenation, where vanadium-dependent haloperoxidases have been shown to perform regioselective halogenation on complex natural products. nih.govchemrxiv.org

Once halogenated, these intermediates become valuable precursors for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings allow for the introduction of a wide variety of substituents, significantly diversifying the 1,6-naphthyridine scaffold. acs.orgacs.org

Nucleophilic Amination and Amidation Reactions

The electron-deficient 1,6-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halide is present. Direct amination can be achieved by reacting a halo-1,6-naphthyridine with various amines, often catalyzed by palladium (e.g., Buchwald-Hartwig amination). nih.govnih.gov This method is highly versatile for forming C-N bonds.

Amidation can be performed either by reacting a halo-1,6-naphthyridine with an amide or by acylating an amino-1,6-naphthyridine derivative.

N-Alkylation and N-Derivatization of Dihydro- and Tetrahydro-1,6-Naphthyridines

While direct N-alkylation of the aromatic 1,6-naphthyridine ring can occur, it often leads to the formation of quaternary salts. nih.gov A more controlled method for derivatization involves the partial reduction of the naphthyridine core to its dihydro- or tetrahydro- forms. acs.org The resulting saturated or partially saturated rings contain secondary amine functionalities that are readily derivatized.

For example, the secondary amine in 5,6,7,8-tetrahydro-1,6-naphthyridines can be functionalized through: nih.gov

N-Alkylation: Using alkyl halides or reductive amination. nih.gov

N-Acylation: Using acyl chlorides to form amides. nih.gov

N-Sulfonylation: Using sulfonyl chlorides to form sulfonamides. nih.gov

These derivatizations are crucial for creating libraries of compounds for biological screening. nih.gov The synthesis of these tetrahydro-1,6-naphthyridine scaffolds can be achieved through methods like intramolecular cobalt-catalyzed [2+2+2] cyclizations. nih.gov

Synthesis of Substituted 1,6-Naphthyridine Carboxamides

Substituted 1,6-naphthyridine carboxamides are a significant class of compounds, often explored for their biological activities. nih.govacs.orgresearchgate.net The typical synthetic route begins with the 1,6-naphthyridine-5-carboxylic acid, obtained from the oxidation of the corresponding carbaldehyde.

The synthesis involves two main steps:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an active ester (using coupling agents like HATU or EDC).

Amide Bond Formation: The activated acid is then reacted with a suitable primary or secondary amine to form the desired carboxamide.

This modular approach is highly efficient for generating diverse libraries of carboxamides for structure-activity relationship (SAR) studies. nih.govacs.org

Table 2: Synthesis of 1,6-Naphthyridine Carboxamides

| Starting Material | Reagents | Intermediate | Final Product |

|---|

Scaffold Modifications Leading to Novel Fused Systems

The 1,6-naphthyridine-5-carbaldehyde core is an excellent starting point for building more complex, fused heterocyclic systems. The aldehyde group can participate in intramolecular cyclization reactions to create novel polycyclic structures.

Strategies for creating fused systems include:

Intramolecular Condensations: A Knoevenagel condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization, can generate a new fused ring.

Multi-component Reactions: One-pot multi-component reactions can be employed to construct highly functionalized fused naphthyridines under catalyst-free or solvent-free conditions. researchgate.net

Cyclization onto Pre-functionalized Rings: Introducing a functional group at a position adjacent to the aldehyde (e.g., C4) can enable an intramolecular reaction. For example, a Pictet-Spengler type reaction could be used if the appropriate precursors are synthesized.

Domino Reactions: Domino reactions involving ring opening and multiple ring formations have been reported to create complex fused systems, such as pyrazole (B372694) or isoxazole (B147169) fused naphthyridines. mdpi.com

These advanced synthetic strategies open pathways to novel molecular architectures with unique three-dimensional shapes and potential for new biological activities. researchgate.netscilit.com

Spectroscopic Characterization Techniques in 1,6 Naphthyridine 5 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For aldehydes, the proton of the aldehyde group (CHO) typically appears as a distinct singlet in the downfield region of the spectrum, generally between 9 and 10 ppm. chemrevise.org This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.

In the aromatic region, the protons on the naphthyridine ring system will exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the rings. For instance, in a related compound, 1-naphthaldehyde, the aldehyde proton appears as a singlet at 10.36 ppm. rsc.org The aromatic protons of this molecule resonate between 7.57 and 9.24 ppm. rsc.org

Table 1: Representative ¹H NMR Data

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (-CHO) | 9.0 - 10.5 |

| Aromatic (Ar-H) | 7.0 - 9.3 |

Note: Specific shifts for 1,6-Naphthyridine-5-carbaldehyde may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon atom of the aldehyde group is particularly diagnostic, appearing significantly downfield in the range of 190-200 ppm. oregonstate.edu The carbons of the aromatic naphthyridine core will resonate in the typical aromatic region of approximately 120-160 ppm. oregonstate.edu The precise chemical shifts are influenced by the positions of the nitrogen atoms and the aldehyde substituent. For example, in isoquinoline-6-carbaldehyde, the aldehyde carbon resonates at 192.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Data

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (Ar-C) | 120 - 160 |

Note: Specific shifts for this compound may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most characteristic absorption is the C=O stretching vibration of the aldehyde group, which typically appears as a strong band in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. vscht.cz Another key diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which usually gives rise to one or two moderate bands around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

The aromatic nature of the naphthyridine ring system will be evidenced by C=C stretching vibrations within the ring, typically found in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic protons, which appear above 3000 cm⁻¹. vscht.cz

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1685 - 1710 (Strong) |

| Aldehyde | C-H Stretch | ~2720 and ~2820 (Moderate) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 (Variable) |

| Aromatic Ring | C=C Stretch | 1400 - 1600 (Variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the naphthyridine system, combined with the carbonyl group of the aldehyde, influences the wavelengths of these absorptions. Typically, aromatic aldehydes show strong π → π* transitions at lower wavelengths and a weaker n → π* transition at a longer wavelength. For example, 1-naphthalenecarboxaldehyde shows multiple absorption peaks in its UV/Visible spectrum. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₆N₂O), the molecular ion peak [M]⁺ would correspond to its exact molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely show characteristic losses. A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO), resulting in an [M-29]⁺ peak. Another typical fragmentation is the loss of carbon monoxide (CO), leading to an [M-28]⁺ peak.

Theoretical and Computational Studies on 1,6 Naphthyridine 5 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the electronic properties of molecules. These methods are pivotal for understanding the intrinsic characteristics of a compound like 1,6-Naphthyridine-5-carbaldehyde.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For novel compounds like this compound, DFT calculations would be instrumental in predicting its optimized molecular geometry, bond lengths, and bond angles. This information is crucial for understanding the molecule's stability and reactivity. While specific DFT data for this compound is not available, studies on related heterocyclic systems routinely employ functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable results. Such calculations would also yield electronic properties like the dipole moment and atomic charges, providing insights into its polarity and potential for intermolecular interactions.

Semi-Empirical Methods (e.g., AM1, PM3)

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT. These methods are particularly useful for larger molecules or for preliminary, high-throughput computational screening. A study on derivatives of 1,6- and 1,7-naphthyridines utilized AM1 and PM3 calculations to support the interpretation of spectroscopic data and to analyze the equilibrium between different molecular forms. chem960.com For this compound, these methods could provide initial geometric parameters and electronic properties, which can serve as a starting point for more rigorous DFT calculations.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein.

While no specific docking studies have been published for this compound, research on derivatives of the closely related benzo[h] naphthyridine scaffold highlights the utility of this approach. For instance, derivatives of benzo[h] naphthyridine-5-carbaldehyde have been investigated as potential inhibitors of protein kinase CK2, a target in cancer therapy. Molecular docking in such studies helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the enzyme. Similar methodologies could be applied to this compound to explore its potential interactions with various biological targets.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this field.

QSAR studies on various naphthyridine derivatives have been successfully conducted. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the cytotoxic activities of naphthyridine derivatives against several human cancer cell lines. These models provide contour maps that indicate which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications, thereby guiding the design of more potent analogs. Although a specific SAR study for this compound is lacking, the established QSAR workflows for the naphthyridine class of compounds could be readily adapted to understand how modifications to the this compound core would affect a particular biological activity.

Analysis of Electronic Properties and Charge Distribution

The electronic properties of a molecule are central to its chemical behavior and its interactions with other molecules. Computational methods provide deep insights into these characteristics.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific HOMO-LUMO energy gap calculations for this compound are not available in the literature, DFT calculations are the standard method for obtaining this information. For context, first-principles calculations on related 2D naphthyne and naphdiyne sheets have been performed to determine their electronic band structures and band gaps, demonstrating the applicability of these theoretical approaches to novel carbon-based materials. Similar calculations for this compound would be invaluable in predicting its electronic behavior and potential applications in materials science or as a reactive intermediate in organic synthesis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map indicate varying levels of electrostatic potential, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential). Green and yellow represent intermediate potential values.

For this compound, the MEP map would highlight the electronegative regions around the nitrogen atoms of the naphthyridine rings and the oxygen atom of the carbaldehyde group. These regions, being electron-rich, are susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the carbaldehyde group and those on the aromatic rings, would exhibit a positive potential, making them potential sites for nucleophilic interaction.

The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of many compounds. For instance, the negative potential regions on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, a key feature in the interaction of drug molecules with biological targets.

Illustrative MEP Data for this compound

| Atomic Site | Potential (kcal/mol) | Predicted Interaction |

| N1 (Pyridine) | -55.8 | Electrophilic attack, H-bond acceptor |

| N6 (Pyridine) | -58.2 | Electrophilic attack, H-bond acceptor |

| O (Carbaldehyde) | -45.3 | Electrophilic attack, H-bond acceptor |

| H (Carbaldehyde) | +35.7 | Nucleophilic attack |

| Aromatic H's | +20.5 to +28.9 | Nucleophilic attack |

Note: The data in this table is illustrative and represents expected values based on the analysis of similar heterocyclic aldehydes. Actual values would be obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, offering a detailed picture of intramolecular interactions. The stability of the molecule is related to the energy of these interactions, often quantified by second-order perturbation theory.

In this compound, NBO analysis would reveal significant delocalization of π-electrons across the bicyclic aromatic system. The carbaldehyde substituent would further influence this delocalization. Key interactions would include those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For example, the lone pair on a nitrogen atom (n) can donate electron density to the antibonding π* orbital of a C=C or C=N bond, leading to stabilization.

Illustrative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π(C2-C3) | 18.5 | n -> π |

| LP (1) N6 | π(C5-C10) | 20.2 | n -> π |

| π (C2-C3) | π(C4-C10) | 15.8 | π -> π |

| π (C7-C8) | π(N6-C5) | 17.1 | π -> π |

| LP (2) O | π(C=O) | 25.3 | n -> π |

Note: This table presents illustrative stabilization energies (E(2)) for key donor-acceptor interactions based on expected electronic behavior. LP denotes a lone pair, and π and π represent bonding and antibonding pi orbitals, respectively.*

Conformational Analysis and Tautomeric Equilibrium Studies

Conformational Analysis

Conformational analysis of this compound primarily concerns the orientation of the carbaldehyde group relative to the naphthyridine ring. The rotation around the single bond connecting the carbaldehyde carbon to the C5 position of the naphthyridine ring is the main source of conformational isomerism.

Two principal planar conformers can be envisioned: one where the carbonyl oxygen is oriented towards the N6 atom (syn conformer) and another where it is directed away from it (anti conformer). The relative stability of these conformers is determined by a balance of steric and electronic effects. The syn conformation might be stabilized by a weak intramolecular hydrogen bond or electrostatic interaction between the carbonyl oxygen and a nearby hydrogen atom on the ring. Conversely, steric hindrance between the carbonyl oxygen and the adjacent part of the ring could destabilize this conformer.

Computational studies on substituted 1,6-naphthyridines have highlighted the importance of specific conformations for their biological activity, suggesting that the energetic landscape of these conformers is a critical determinant of their function. uni-muenchen.de The energy barrier to rotation between the conformers of this compound is expected to be relatively low, allowing for rapid interconversion at room temperature.

Tautomeric Equilibrium

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the most likely form of tautomerism would be keto-enol tautomerism involving the carbaldehyde group, where the aldehyde (-CHO) form is in equilibrium with the vinyl alcohol (-CH=OH) form.

In the vast majority of simple aldehydes, the keto form is significantly more stable than the enol form. However, in heteroaromatic systems, the stability of the enol tautomer can be influenced by factors such as the potential for extended conjugation or the formation of intramolecular hydrogen bonds. For this compound, the enol form would introduce a hydroxyl group and a double bond exocyclic to the naphthyridine ring. While this might extend the conjugated system, the high stability of the carbonyl double bond generally ensures that the aldehyde (keto) form predominates.

Theoretical studies on the tautomerism of other naphthyridine derivatives have shown that the relative stability of tautomers is highly dependent on the substitution pattern and the surrounding environment. While enol forms can be stabilized under certain conditions, for an unsubstituted carbaldehyde on the 1,6-naphthyridine (B1220473) ring, the aldehyde tautomer is expected to be the overwhelmingly favored species in the equilibrium.

Biological Activities and Mechanistic Insights of 1,6 Naphthyridine 5 Carbaldehyde Derivatives

Anticancer and Cytotoxic Activities of 1,6-Naphthyridine (B1220473) Scaffolds

Derivatives of 1,6-naphthyridine have emerged as a significant class of compounds with potent anticancer and cytotoxic activities. nih.govmdpi.com Their efficacy has been demonstrated across various cancer cell lines, and several derivatives have been investigated for their potential as cancer therapeutics. mdpi.commdpi.com

Research has shown that 1,6-naphthyridine derivatives can effectively inhibit the proliferation of a diverse range of cancer cells. Aaptamine (B1664758), a naturally occurring benzo[de] nih.govnih.govnaphthyridine alkaloid isolated from marine sponges, has demonstrated notable cytotoxic effects against non-small cell lung cancer (H1299 and A549), cervical cancer (HeLa), and T-lymphoblastic leukemia (CEM-SS) cell lines, with IC50 values ranging from 10.47 to 15.03 μg/mL. ijbpsa.com Other derivatives, suberitines B and D, have shown significant antitumor activity against the P388 cell line with IC50 values of 1.8 and 3.5 μM, respectively. nih.gov

Synthetic derivatives have also shown promise. A novel series of 1,6-naphthyridine-2-one derivatives displayed substantial cytotoxic effects against various colorectal cancer cell lines. scilit.com Similarly, 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones have been identified as possessing potent antitumor activity. One such derivative, Ripretinib, a 1,6-naphthyridin-2(1H)-one, has been approved for the treatment of advanced gastrointestinal stromal tumors (GIST), highlighting the clinical potential of this scaffold.

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | ijbpsa.com |

| Aaptamine | A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | ijbpsa.com |

| Aaptamine | HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | ijbpsa.com |

| Aaptamine | CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | ijbpsa.com |

| Suberitine B | P388 (Murine leukemia) | 1.8 µM | nih.gov |

| Suberitine D | P388 (Murine leukemia) | 3.5 µM | nih.gov |

| 1,6-Naphthyridine-2-one derivative (19g) | HCT116 (Colorectal cancer) | Data not specified, but showed significant tumor inhibition | scilit.com |

| 5H-Dibenzo[c,h]1,6-naphthyridine-6-one (3a) | MDA-MB-435 (Breast tumor) | Effective in regressing tumor growth in vivo |

The anticancer effects of 1,6-naphthyridine derivatives are attributed to their interaction with various molecular targets and modulation of key signaling pathways involved in cancer progression.

Kinase Inhibition : A prominent mechanism is the inhibition of protein kinases. Certain 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in hepatocellular and colorectal cancers. scilit.com These inhibitors work by disrupting the phosphorylation of FGFR4 and its downstream signaling proteins. scilit.com Other derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and c-Met kinase, which is implicated in tumor growth and metastasis.

Topoisomerase I Inhibition : 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones have been identified as novel topoisomerase I-targeting anticancer agents. By inhibiting this essential enzyme, these compounds interfere with DNA replication and repair, leading to cancer cell death.

DNA Intercalation and Apoptosis Induction : The natural product Aaptamine is believed to exert its anticancer effects through multiple mechanisms, including intercalation into DNA. ijbpsa.com It has also been shown to upregulate the expression of p21, a protein that regulates cell cycle progression, and to induce apoptosis (programmed cell death) in a p53-independent manner. ijbpsa.com Furthermore, Aaptamine can induce a G1 cell cycle arrest, thereby halting the proliferation of cancer cells. ijbpsa.com

Anti-Infective Properties of 1,6-Naphthyridine Derivatives

In addition to their anticancer properties, 1,6-naphthyridine derivatives have demonstrated a broad spectrum of anti-infective activities, including antibacterial, and potent antiviral effects. mdpi.commdpi.com

Several studies have highlighted the potential of 1,6-naphthyridine derivatives as antibacterial agents. A series of benzo[h] nih.govnih.govnaphthyridine derivatives showed activity against a panel of bacteria. For instance, certain 4-amino substituted compounds were active against Staphylococcus aureus, while others demonstrated activity against Escherichia coli. Activity was also observed against Bacillus subtilis, Bacillus cereus, and Bacillus megaterium.

Another study reported on novel naphthyridone derivatives containing 8-alkoxyimino-1,6-dizaspiro[3.4]octane scaffolds. These compounds showed good activity against Methicillin-susceptible Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa, with some derivatives being four times more potent than the reference drug levofloxacin against P. aeruginosa.

| Compound Class/Derivative | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Benzo[h] nih.govnih.govnaphthyridine (4c, 4d) | Staphylococcus aureus | Active | |

| Benzo[h] nih.govnih.govnaphthyridine (4e, 4f, 6a) | Escherichia coli | Active | |

| Benzo[h] nih.govnih.govnaphthyridine (4b, 4c, 4d, 4e, 6b, 7b) | Bacillus subtilis | Active | |

| Naphthyridone derivative (Compound 3) | Pseudomonas aeruginosa | MIC: 0.25 µg/mL | |

| Naphthyridone derivative (Compound 7) | Pseudomonas aeruginosa | MIC: 0.25 µg/mL |

While the broader family of naphthyridines has been investigated for antifungal properties, specific and detailed studies focusing on the 1,6-naphthyridine scaffold are less prevalent in the available scientific literature. Research has documented the antifungal efficacy of other isomers, such as 1,8-naphthyridine (B1210474) derivatives, against pathogens like Candida albicans and Aspergillus niger. However, dedicated investigations into the antifungal potential of 1,6-naphthyridine derivatives remain a developing area of research.

The 1,6-naphthyridine framework has proven to be a particularly fruitful scaffold for the development of potent antiviral agents, with significant activity demonstrated against several human viruses.

Anti-HIV Activity : Derivatives of 1,6-naphthyridine are recognized as potent inhibitors of Human Immunodeficiency Virus (HIV). A primary mechanism of action is the inhibition of HIV-1 integrase, an enzyme crucial for the replication of the virus. Both 8-hydroxy- nih.govnih.govnaphthyridines and a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been developed as HIV-1 integrase inhibitors. The latter class functions as allosteric inhibitors, binding to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme. Another 1,6-naphthyridone derivative was found to inhibit the Tat-mediated transcription process, representing a different mechanism of anti-HIV action. The natural product Aaptamine has also displayed anti-HIV-1 activity.

| Compound Class/Derivative | Virus | Mechanism/Target | Activity | Source |

|---|---|---|---|---|

| 8-Hydroxy- nih.govnih.govnaphthyridine (Compound 7) | HIV-1 | Integrase Strand Transfer | IC50: 10 nM | |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives | HIV-1 | Integrase Allosteric Site (LEDGF/p75 binding site) | Potent replication inhibitors | |

| 1,6-Naphthyridone derivative (NM13) | HIV | Tat-mediated transcription | Potent and selective activity | |

| Aaptamine | HIV-1 | Not specified | Active |

Anti-HCMV Activity : A series of 1,6-naphthyridine analogues have demonstrated exceptional activity against human cytomegalovirus (HCMV). nih.gov One particular derivative was found to be 39 to 223 times more potent than ganciclovir, a standard anti-HCMV drug. nih.gov These compounds were effective against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action. nih.gov Further research identified 8-hydroxy-1,6-naphthyridine-7-carboxamide subtypes as inhibitors of the HCMV pUL89 endonuclease, an enzyme essential for viral genome packaging.

| Compound Class/Derivative | Virus Strain | Activity (IC50) | Comparison | Source |

|---|---|---|---|---|

| 1,6-Naphthyridine derivative (A1) | HCMV (AD 169 & Towne) | 39- to 223-fold lower than Ganciclovir | Highly potent | nih.gov |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | HCMV | Single-digit µM range | Inhibits pUL89 endonuclease |

Anti-HSV-1 Activity : The anti-herpetic potential of 1,6-naphthyridines has also been established. Certain derivatives are active against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). nih.gov One compound was found to be 21.5 times more potent than acyclovir against HSV-2. nih.gov In a significant development, new 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines were synthesized and evaluated for their anti-HSV-1 activity. One of these compounds was able to reduce the viral yield by 91% at a concentration of 50 μM, demonstrating high efficacy. nih.gov

| Compound Class/Derivative | Virus | Activity | Source |

|---|---|---|---|

| 1,6-Naphthyridine derivative (A1) | HSV-1 | Equipotent to Acyclovir | nih.gov |

| 1,6-Naphthyridine derivative (A1) | HSV-2 | 21.5-fold more potent than Acyclovir | nih.gov |

| 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine (1h) | HSV-1 | Reduced virus yield by 91% at 50 µM | nih.gov |

Antimalarial and Antiparasitic Efficacy (e.g., Trypanocidal, Antileishmanial)

The naphthyridine scaffold is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including potent antiparasitic effects. Various derivatives of naphthyridine isomers have been investigated for their efficacy against parasites responsible for malaria, leishmaniasis, and trypanosomiasis.

Antimalarial Activity: Quinoline-based heterocycles have historically been a cornerstone of antimalarial drug discovery. Expanding on this, structurally related benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones, also known as Torins, have been identified as promising antimalarial agents. For instance, Torin 2 demonstrated an EC50 of 8 nM against stages III-V gametocytes of the Plasmodium parasite, highlighting its potential to block malaria transmission.

Antileishmanial Activity: Derivatives of 1,8-substituted fused naphthyridines have been evaluated for their activity against Leishmania infantum. Research indicates that the presence and position of nitrogen atoms within the fused ring system are crucial for biological activity. While some compounds showed significant antileishmanial effects, they were also associated with high toxicity. In another study, an 8-hydroxynaphthyridine was identified as a starting point for developing compounds with potent in vitro antileishmanial activity. However, early efforts were hampered by metabolic issues and poor tolerability in vivo, which was likely driven by the sequestration of divalent metal cations.

Trypanocidal Activity: Naphthyridine derivatives have also been reported to possess trypanocidal activity, targeting the Trypanosoma genus of parasites that cause Chagas disease and African trypanosomiasis nih.gov. Canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, has shown antiparasitic effects in mice infected with Trypanosoma cruzi in both acute and chronic stages of infection.

Table 1: Antiparasitic Activity of Selected Naphthyridine Derivatives

| Compound Class | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| Benzo[h] nih.govacs.orgnaphthyridin-2(1H)-ones (Torin 2) | Plasmodium gametocytes (Stages III-V) | EC50 of 8 nM | [General knowledge, not from specific search results] |

| 8-Hydroxynaphthyridines | Leishmania spp. | Identified as a starting point for potent in vitro activity | [General knowledge, not from specific search results] |

| 1,8-Substituted fused naphthyridines | Leishmania infantum | Showed significant activity but also high toxicity | [General knowledge, not from specific search results] |

| Canthin-6-one (1,5-Naphthyridine) | Trypanosoma cruzi | Effective in both acute and chronic mouse models | [General knowledge, not from specific search results] |

Enzyme Inhibition and Receptor Modulation by 1,6-Naphthyridine Analogs

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A series of 1,2,3,4-tetrahydrobenzo[h] nih.govacs.orgnaphthyridines have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic deficit observed in Alzheimer's disease nih.govacs.orgacs.org. These compounds were designed based on a pyrano[3,2-c]quinoline derivative that was a weak AChE inhibitor nih.gov. A key structural modification, the bioisosteric replacement of an oxygen atom with a nitrogen (O → NH), led to a dramatic increase in inhibitory activity against both human AChE (hAChE) and human serum BChE (hBChE) nih.govacs.org.

One of the most potent compounds, designated 16a, demonstrated high inhibitory potency with an IC50 value of 65 nM against hAChE acs.org. Mechanistic studies, including kinetic analysis and molecular modeling, suggest that these benzonaphthyridines act as peripheral-to-midgorge-site inhibitors. They exhibit optimized binding at the peripheral anionic site (PAS) at the entrance of the enzyme's catalytic gorge, along with additional interactions with midgorge residues nih.govacs.org. Further molecular hybridization of the tetrahydrobenzo[h] nih.govacs.orgnaphthyridine scaffold with 6-chlorotacrine, a known AChE catalytic anionic site (CAS) inhibitor, resulted in a hybrid compound with picomolar inhibitory activity against hAChE acs.org. These hybrids also retained potent hBChE inhibitory activity acs.org.

Table 2: Cholinesterase Inhibition by Tetrahydrobenzo[h] nih.govacs.orgnaphthyridine Derivatives

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Compound 16a | Human AChE (hAChE) | 65 nM | acs.org |

| Tetrahydrobenzo[h] nih.govacs.orgnaphthyridine–6-chlorotacrine hybrid (5a) | Human AChE (hAChE) | Picomolar range | acs.org |

| Tetrahydrobenzo[h] nih.govacs.orgnaphthyridine–6-chlorotacrine hybrids (5a-d) | Human BChE (hBChE) | Submicromolar range | acs.org |

DNA Gyrase and Topoisomerase Inhibition

Naphthyridine derivatives have been explored as inhibitors of bacterial DNA gyrase and human topoisomerases, which are essential enzymes for managing DNA topology during replication and transcription.

DNA Gyrase Inhibition: While the broader class of fluoroquinolones, which often incorporate a 1,8-naphthyridine core, are well-known DNA gyrase inhibitors, specific research on 1,6-naphthyridine derivatives for this target is less common pnas.org. Studies on novel 1,4-dihydro nih.govacs.orgnaphthyridine derivatives have shown them to be potent inhibitors of E. coli DNA gyrase, with activity comparable to reference drugs like ciprofloxacin pnas.org. One potent compound from a series of novel bicyclic non-fluoroquinolone inhibitors, featuring a methoxy-naphthyridine moiety, exhibited an IC50 of 0.007 µM against S. aureus DNA gyrase google.com.

Topoisomerase Inhibition: In contrast, derivatives of the 1,6-naphthyridine scaffold have shown significant activity against human topoisomerase I (Top1). A series of dibenzo[c,h] nih.govacs.orgnaphthyridines were synthesized by replacing the five-membered C-ring of indenoisoquinoline Top1 inhibitors with a six-membered nitrogen heterocyclic ring nih.govnih.gov. Several of these 5H-dibenzo[c,h]1,6-naphthyridin-6-ones demonstrated potent Top1-targeting activity and cytotoxicity against cancer cell lines acs.org. The substitution at the 5-position was found to be critical for this activity; for example, attaching a 2-(N,N-dimethylamino)ethyl group (compound 3a) or a 2-(pyrrolidin-1-yl)ethyl substituent resulted in potent Top1-targeting agents acs.org.

Table 3: DNA Gyrase and Topoisomerase Inhibition by Naphthyridine Derivatives

| Compound Class | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones (e.g., Compound 3a) | Topoisomerase I (Top1) | Potent inhibition | acs.org |

| N-methyl-indazole substituted 1,8-naphthyridine | S. aureus DNA Gyrase | IC50 of 0.007 µM | google.com |

| 1,4-dihydro nih.govacs.orgnaphthyridine derivative (Compound 14) | E. coli DNA Gyrase | Potent inhibition | pnas.org |

Kinase Inhibition (e.g., FGF Receptor-1 Tyrosine Kinase, SYK, CDK8)

The 1,6-naphthyridine scaffold has proven to be a versatile framework for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

FGF Receptor-1 Tyrosine Kinase Inhibition: A series of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas were developed as inhibitors of the FGF receptor-1 (FGFR-1) tyrosine kinase, a key player in angiogenesis nih.govacs.org. Derivatives with a 3-(3,5-dimethoxyphenyl) substitution showed high selectivity for FGFR over other kinases like c-Src and PDGFR nih.gov. A water-soluble analog demonstrated high potency with an IC50 of 31 nM for FGFR nih.gov. Furthermore, a 7-acetamide derivative was particularly potent against human umbilical vein endothelial cells (HUVECs) with an IC50 of 4 nM and was a very potent inhibitor of HUVEC microcapillary formation (IC50 0.01 nM) acs.orgnih.govacs.org. More recent work has identified 1,6-naphthyridin-2-one derivatives as novel, potent, and selective inhibitors of FGFR4 for treating hepatocellular and colorectal cancer researchgate.netnih.gov.

SYK Inhibition: Novel 5,7-disubstituted nih.govacs.orgnaphthyridines have been discovered as potent inhibitors of Spleen Tyrosine Kinase (SYK), a crucial mediator in the signaling pathways of inflammatory cells nih.gov. Structure-activity relationship (SAR) studies revealed that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, enhanced the potency of these compounds nih.gov.

CDK8 Inhibition: A scaffold-hop approach led to the discovery of 2,8-disubstituted-1,6-naphthyridines as dual ligands for Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are involved in regulating gene transcription acs.orgnih.govnih.gov. The combination of a methylpyrazolylphenyl substituent at the C-8 position and a methyl amide at the C-2 position of the 1,6-naphthyridine scaffold yielded a compound with potent CDK8 affinity acs.orgnih.gov. While initial compounds suffered from metabolic instability, this was addressed by introducing an amino substituent at the C5 position of the 1,6-naphthyridine core acs.orgnih.govnih.gov. One optimized compound demonstrated sustained inhibition of a CDK8 biomarker in a human tumor xenograft model acs.orgnih.gov.

Table 4: Kinase Inhibition by 1,6-Naphthyridine Derivatives

| Compound Class | Target Kinase | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| 3-Aryl-1,6-naphthyridine-2,7-diamine (water-soluble analog) | FGFR-1 | 31 nM | nih.gov |

| 3-Aryl-1,6-naphthyridine-2,7-diamine (7-acetamide derivative) | FGFR-1 (in HUVECs) | 4 nM | acs.orgnih.govacs.org |

| 5,7-Disubstituted nih.govacs.orgnaphthyridines | SYK | Potent inhibition | nih.gov |

| 2,8-Disubstituted-1,6-naphthyridine | CDK8/19 | Potent affinity | acs.orgnih.gov |

Monoamine Oxidase (MAO) Subtype Inhibition

Derivatives of the benzo[b] nih.govacs.orgnaphthyridine scaffold have been investigated as potential inhibitors of monoamine oxidase (MAO), an enzyme that catalyzes the oxidative deamination of monoamines and is a key target in the treatment of neurodegenerative diseases. A study focused on newly synthesized 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridines found that several derivatives acted as MAO B inhibitors with potency in the low micromolar range mdpi.com. Specifically, a 1-(2-(4-fluorophenyl)ethynyl) analog achieved an IC50 of 1.35 μM, a value comparable to the well-known MAO B inhibitor pargyline mdpi.com. This finding suggests that the benzo[b] nih.govacs.orgnaphthyridine core is a promising scaffold for developing agents for the treatment of neurodegenerative syndromes mdpi.com.

Table 5: MAO-B Inhibition by Benzo[b] nih.govacs.orgnaphthyridine Derivatives

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| 1-(2-(4-fluorophenyl)ethynyl)-2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govacs.orgnaphthyridine | MAO-B | 1.35 µM | mdpi.com |

HIV-1 Integrase (IN) Inhibition

The 8-hydroxy- nih.govacs.orgnaphthyridine core is a well-established pharmacophore for potent inhibitors of HIV-1 integrase (IN), a viral enzyme essential for the replication of HIV by inserting the viral DNA into the host genome. These compounds specifically inhibit the strand transfer step of the integration process pnas.orgnih.gov.

One of the most prominent examples is L-870,810, an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pnas.org. This compound inhibits the strand transfer reaction catalyzed by integrase with an IC50 value of 10 nM nih.gov or between 8 and 15 nM depending on the concentration of target DNA pnas.org. In cell culture, it effectively inhibits the spread of HIV-1 infection, with 95% inhibition observed at a concentration of 0.39 μM nih.gov. L-870,810 is mechanistically identical to inhibitors from the diketo acid series, yet it exhibits a distinct resistance profile, indicating a unique interaction with the enzyme's active site pnas.org. Subsequent research has focused on creating novel analogs by introducing various substitutions at the 5- and 8-positions of the 1,6-naphthyridine-7-carboxamide scaffold to improve their properties and explore their potential as cytotoxic agents for cancer therapy nih.govresearchgate.net.

Table 6: HIV-1 Integrase Inhibition by 8-Hydroxy- nih.govacs.orgnaphthyridine Derivatives

| Compound | Target/Assay | Inhibitory Potency | Reference |

|---|---|---|---|

| Naphthyridine 7 (L-870,810) | Integrase Strand Transfer | IC50 of 10 nM | nih.gov |

| Naphthyridine 7 (L-870,810) | HIV-1 Infection Spread (Cell Culture) | IC95 of 0.39 µM | nih.gov |

Elucidation of Molecular Mechanisms of Biological Action

Given the lack of specific studies on the biological activities of 1,6-Naphthyridine-5-carbaldehyde derivatives, the molecular mechanisms underlying any potential anti-inflammatory and antioxidant actions have not been elucidated. Mechanistic studies are contingent on initial findings of biological activity. Without primary data demonstrating efficacy, investigations into the specific cellular and molecular targets, signaling pathways, or enzymatic inhibition have not been undertaken for this particular class of compounds.

Future research is necessary to first establish whether derivatives of this compound possess anti-inflammatory and antioxidant properties. Should such activities be identified, subsequent studies would be required to explore the underlying molecular mechanisms, which could involve pathways commonly associated with inflammation and oxidative stress, such as NF-κB signaling, cyclooxygenase (COX) enzyme inhibition, or the modulation of antioxidant enzymes.

Advanced Applications and Emerging Research Areas for 1,6 Naphthyridine 5 Carbaldehyde Scaffolds

Applications in Organic Optoelectronics

The electron-deficient nature and rigid, planar structure of the 1,6-naphthyridine (B1220473) system make it a compelling candidate for the development of organic optoelectronic materials. The nitrogen atoms act as electron-withdrawing groups, influencing the electronic energy levels (HOMO/LUMO) of the molecule, which is crucial for designing materials with specific light absorption and emission properties.

Development of Fluorescent Probes and Chromophores

Derivatives of the 1,6-naphthyridine scaffold have been investigated as powerful fluorescent materials. For instance, a series of 1,6-naphthyridin-7(6H)-ones have been synthesized and shown to exhibit potent fluorescence properties. These compounds display notable solvatochromism (a change in color depending on solvent polarity) and acidochromism (a change in color with pH). Key features of these chromophores include large Stokes shifts, which is the difference between the absorption and emission maxima, and high fluorescence quantum yields (ΦF). A large Stokes shift is particularly desirable in fluorescent probes as it minimizes self-absorption and improves detection sensitivity.

The photophysical properties of these compounds are highly dependent on their substitution pattern and the surrounding environment. The inherent characteristics of the 1,6-naphthyridine core, combined with the potential for extensive functionalization, make it a promising platform for creating tailored fluorescent probes for biological imaging and chemical sensing. nih.govnsf.govnih.gov For example, the development of 2,7-naphthyridine (B1199556) derivatives into fluorescent probes for detecting thiophenol has demonstrated remarkably large Stokes shifts (225 nm) and high fluorescence enhancement (240-fold), showcasing the potential of the broader naphthyridine family in this area. nih.gov

Table 1: Photophysical Properties of Representative Naphthyridine Derivatives Note: Data for specific 1,6-naphthyridine-5-carbaldehyde based probes is limited; this table illustrates properties of related functionalized cyanine (B1664457) and naphthalimide dyes to show the type of data relevant for fluorescent probes.

| Compound/Dye Type | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Pyrrolidine Substituted Cyanine 7 | 699 | 778 | 180 | 0.33 nsf.gov |

| Diethylamine Substituted Cyanine 6 | 699 | 778 | 79 | 0.31 nsf.gov |

| Aziridinyl Functionalized ICG Dye 10 | - | - | 56 | - nsf.gov |

| BPNM (Naphthalimide Probe) + Zn²⁺ | - | - | - | 0.628 mdpi.com |

| BPN (Naphthalimide Probe) + Zn²⁺ | - | - | - | 0.014 mdpi.com |

Studies on Two-Photon Absorption Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would otherwise be accessed by a single high-energy (e.g., UV) photon. nih.gov This phenomenon is highly valuable for applications such as high-resolution 3D bio-imaging, photodynamic therapy, and optical data storage, as it allows for deeper tissue penetration and reduced photodamage. nih.govnih.gov

The 2PA cross-section (σ₂), measured in Göppert-Mayer (GM) units, quantifies a molecule's ability to undergo this process. frontiersin.org While specific 2PA data for this compound are not yet prevalent in the literature, the structural features of the scaffold are promising. For a molecule to have a high 2PA cross-section, it often requires a significant change in the dipole moment between the ground and excited states and large transition dipole moments. nih.gov Symmetrical A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) or D-π-A-π-D structures often exhibit large σ₂ values. nih.gov

The 1,6-naphthyridine core can function as an excellent electron-accepting unit. By attaching suitable electron-donating groups to a 1,6-naphthyridine scaffold, it is theoretically possible to create molecules with strong intramolecular charge transfer (ICT) character, which is a key design strategy for efficient 2PA chromophores. rsc.org Research into related quinoidal and thiophene-based systems has shown exceptionally high 2PA cross-sections, with values exceeding 50,000 GM, underscoring the potential of designing highly active nonlinear optical materials from conjugated heterocyclic systems. nih.gov Further research is needed to synthesize and characterize the 2PA properties of specifically designed 1,6-naphthyridine derivatives to explore this potential.

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of two nitrogen atoms with available lone pairs makes the 1,6-naphthyridine skeleton an effective bidentate chelating ligand for a variety of metal ions. acs.org Unlike its more common 1,8- and 1,5-naphthyridine (B1222797) isomers, the unsymmetrical arrangement of nitrogen atoms in the 1,6-isomer can lead to unique coordination geometries and complex structures. bohrium.comresearchgate.net

A notable example is the use of 2,2′-bi-1,6-naphthyridine as a spacer ligand. rsc.org When reacted with transition metal salts such as those of cobalt(II), zinc(II), and cadmium(II), this ligand forms two-dimensional (2D) planar (4,4) frameworks. rsc.org These frameworks exhibit a novel form of inclined interpenetration, where each grid window of a 2D sheet has two other sheets passing through it. rsc.org In contrast, the reaction with copper(I) tetrafluoroborate (B81430) results in the formation of a one-dimensional (1D) helicoidal chain structure. rsc.org These findings demonstrate that the 1,6-naphthyridine scaffold can be used to construct sophisticated supramolecular architectures with potential applications in catalysis, materials science, and molecular recognition. The ability to direct the assembly of either 2D interpenetrating nets or 1D helical chains by simply changing the metal ion highlights the rich coordination chemistry of this ligand system. rsc.org

Pharmacophore Design and Optimization Strategies

The 1,6-naphthyridine motif is a multivalent scaffold that has been extensively utilized in medicinal chemistry to design inhibitors for various biological targets. nih.gov Its rigid structure allows for the precise positioning of functional groups to interact with protein binding sites, while the nitrogen atoms can act as hydrogen bond acceptors.

A compelling example is the development of 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one derivatives as inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov A comprehensive structure-activity relationship (SAR) study revealed key requirements for potent inhibition. nih.gov The tricyclic core was found to be essential, and specific substitutions at different positions dramatically influenced the inhibitory activity. nih.gov For instance, an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were crucial for maintaining effective inhibition. nih.gov Further optimization by introducing a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency, leading to a compound with an IC₅₀ of 2.6 μM. nih.gov

The 1,6-naphthyridine core has also been explored for other therapeutic targets, including mTOR kinase inhibitors and agents against visceral leishmaniasis. ijpsonline.comnih.gov In the pursuit of antileishmanial drugs, an 8-hydroxy-1,6-naphthyridine was identified as a starting point. nih.gov SAR studies showed that the 8-hydroxyl group was critical for activity, likely through the sequestration of divalent metal cations. nih.gov These examples showcase how the 1,6-naphthyridine scaffold can be systematically modified to optimize potency and selectivity against important disease targets. researchgate.netfrontiersin.org

Table 2: Structure-Activity Relationship (SAR) of 1H-imidazo[4,5-h] researchgate.netnih.govnaphthyridin-2(3H)-one Derivatives as c-Met Kinase Inhibitors

| Compound | Key Substitutions | c-Met Kinase IC₅₀ (μM) |

|---|---|---|

| Lead Compound | N-1 (H), N-3 (benzyl), C-5 (H) | > 50 nih.gov |

| Derivative 2l | N-1 (3-(dimethylamino)propyl), N-3 (benzyl), C-5 (H) | 12.3 nih.gov |

| Derivative 2t | N-1 (3-aminopropyl), N-3 (benzyl), C-5 (4-carboxamidophenoxy) | 2.6 nih.gov |

Isolation and Synthetic Emulation of Naturally Occurring 1,6-Naphthyridine Derivatives

The 1,6-naphthyridine core is not only a product of synthetic chemistry but is also found in a variety of natural products, particularly marine alkaloids. nih.gov These naturally occurring compounds serve as important lead structures for drug discovery.

The most prominent natural source of 1,6-naphthyridines is the marine sponge genus Aaptos. nih.gov In 1982, the alkaloid aaptamine (B1664758) was isolated from Aaptos aaptos. nih.govclockss.org Aaptamine features a benzo[de] researchgate.netnih.govnaphthyridine skeleton and exhibits α-adrenoceptor blocking activity. clockss.org Subsequently, related compounds such as demethylaaptamine (B14152128) and isoaaptamine (B52999) were also isolated from this sponge. nih.govrsc.org These aaptamine-related compounds have shown a range of biological activities, including cytotoxic and antimicrobial properties. clockss.orgresearchgate.net Another natural source of 1,6-naphthyridine alkaloids is the plant genus Sophora. nih.gov

The unique structures and potent bioactivities of these natural products have inspired numerous efforts in total synthesis and synthetic emulation. clockss.orgnih.gov These synthetic campaigns aim not only to confirm the structures of the natural products but also to produce analogues with improved potency or modified properties. The development of synthetic routes allows for the creation of compound libraries based on the natural product scaffold for further biological evaluation. nih.gov

Table 3: Naturally Occurring 1,6-Naphthyridine Derivatives

| Compound Name | Natural Source |

|---|---|

| Aaptamine | Marine Sponge (Aaptos aaptos) nih.govclockss.org |

| Demethylaaptamine | Marine Sponge (Aaptos aaptos) clockss.orgrsc.org |

| Demethyloxyaaptamine | Marine Sponge (Aaptos aaptos) clockss.org |

| Isoaaptamine | Marine Sponge (Aaptos sp.) nih.govnih.gov |

| Sophora Alkaloids | Plants (Sophora genus) nih.gov |

Conclusion and Future Perspectives in 1,6 Naphthyridine 5 Carbaldehyde Research

Current Challenges and Promising Opportunities in Synthesis and Application